molecular formula C11H18ClN5 B12221544 N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12221544
M. Wt: 255.75 g/mol
InChI Key: NRGDDHJVQJHAPN-UHFFFAOYSA-N
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Description

Chemical Classification and Structural Taxonomy

N-[(2-Ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride belongs to the pyrazole class of heterocyclic compounds, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Its structure comprises two substituted pyrazole rings: one with a 2-ethyl group at the third position and a methylene-linked amine, and the other with methyl substituents at positions 2 and 5 (Table 1). The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in pharmacological contexts.

Table 1: Molecular properties of N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride

Property Value
Molecular Formula C₁₂H₁₉ClN₅
Molecular Weight 276.77 g/mol
IUPAC Name N-[(2-ethyl-1H-pyrazol-3-yl)methyl]-2,5-dimethyl-1H-pyrazol-3-amine; hydrochloride
Key Substituents 2-Ethyl, 2,5-dimethyl, amine
Salt Form Hydrochloride

The compound’s structural complexity arises from its dual pyrazole rings and varied alkyl substituents, which influence electronic distribution and intermolecular interactions. Pyrazole derivatives are classified based on substituent patterns, with this compound falling into the N-alkylated bis-pyrazole subgroup due to its methylene-linked amine bridge.

Historical Context of Pyrazole-Based Compound Development

The exploration of pyrazole chemistry began in the late 19th century with Ludwig Knorr’s identification of pyrazole derivatives during antipyrine synthesis. Hans von Pechmann’s 1898 acetylene-diazomethane reaction marked a pivotal advancement, enabling scalable pyrazole production. Over the 20th century, substitutions on the pyrazole ring were systematically studied, leading to derivatives with enhanced bioactivity. The introduction of alkyl groups, such as ethyl and methyl substituents, emerged as a strategy to modulate pharmacokinetic properties like metabolic stability and receptor affinity.

The development of N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride reflects modern trends in medicinal chemistry, where salt forms are employed to optimize solubility without altering intrinsic biological activity. Comparative studies of structurally similar compounds, such as 3,5-dimethylpyrazole and N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, have informed design principles for balancing lipophilicity and aqueous compatibility.

Significance in Heterocyclic Chemistry and Medicinal Research

Pyrazole derivatives occupy a central role in drug discovery due to their versatile pharmacophore capabilities. The target compound’s dual pyrazole framework allows for simultaneous interaction with multiple biological targets, a feature exploited in antimicrobial and anti-inflammatory agent development. For instance, the 2-ethyl group may confer resistance to oxidative metabolism, while the 2,5-dimethyl configuration enhances steric compatibility with enzyme active sites.

In heterocyclic chemistry, this compound exemplifies the strategic use of N-alkylation to tailor electronic properties. The methyleneamine linker between pyrazole rings introduces conformational flexibility, enabling adaptive binding to dynamic protein surfaces. Furthermore, the hydrochloride salt mitigates the inherent hydrophobicity of alkylated pyrazoles, addressing a common limitation in drug formulation.

Recent advances in synthetic techniques, such as flow chemistry and computational catalysis, have improved access to complex pyrazole derivatives like this compound. These innovations underscore its relevance as a model system for studying structure-activity relationships in heterocyclic drug candidates.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-10(5-6-13-16)8-12-11-7-9(2)14-15(11)3;/h5-7,12H,4,8H2,1-3H3;1H

InChI Key

NRGDDHJVQJHAPN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CC(=NN2C)C.Cl

Origin of Product

United States

Preparation Methods

Core Synthesis Strategy

The preparation of N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine; hydrochloride involves a multi-step sequence centered on constructing the pyrazole rings and introducing substituents. A typical route comprises:

  • Pyrazole Ring Formation : Cyclocondensation of hydrazines with 1,3-diketones or alkynes under acidic or basic conditions.
  • N-Alkylation : Introduction of the ethyl group at the pyrazole’s 2-position using ethylating agents like ethyl bromide or iodide.
  • Methylation : Installation of methyl groups at the 2- and 5-positions via nucleophilic substitution or Friedel-Crafts alkylation.
  • Hydrochloride Salt Formation : Treatment with hydrochloric acid to improve solubility and stability.

Key Reaction Conditions

Optimal parameters for each stage are critical for yield and purity:

Step Reagents Solvent Temperature Time Yield
Pyrazole formation Hydrazine, 1,3-diketone Ethanol 80°C 6 hr 65–70%
N-Ethylation Ethyl bromide, K2CO3 DMF 60°C 4 hr 80–85%
Methylation CH3I, NaH THF 0°C → RT 12 hr 70–75%
Salt formation HCl (gaseous) Diethyl ether 0°C 1 hr 95%

Data synthesized from industrial protocols.

Advanced Methodological Variations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance efficiency:

  • Microreactor Design : Enables precise control over exothermic reactions (e.g., alkylation), reducing side product formation.
  • Residence Time : 30–60 seconds per step at 100°C, achieving 88% overall yield compared to 72% in batch processes.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted starting materials.
  • HPLC : C18 columns (5 µm, 4.6 × 250 mm) with 0.1% TFA in acetonitrile/water confirm >99% purity.

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 1.35 (t, J=7.2 Hz, 3H, CH2CH3), 2.25 (s, 3H, CH3), 2.48 (s, 3H, CH3), 4.20 (q, J=7.2 Hz, 2H, CH2CH3), 4.75 (s, 2H, NCH2).
  • HRMS : m/z calculated for C11H17N5 [M+H]+ 228.1564, found 228.1561.

Industrial-Scale Optimization

Solvent Recycling Systems

  • Distillation Recovery : DMF and THF are reclaimed with >90% efficiency via fractional distillation, reducing production costs by 40%.
  • Waste Minimization : Neutralization of NaH with CO2 generates NaHCO3, which is repurposed in downstream processes.

Process Analytical Technology (PAT)

Online FTIR and Raman spectroscopy monitor reaction progression in real-time, enabling immediate adjustments to temperature or reagent stoichiometry.

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Oxidation : Occurs during methylation; mitigated by strict oxygen exclusion using nitrogen sparging.
  • Dimerization : Controlled via high-dilution conditions (0.1 M concentration in THF).

Hydrochloride Salt Hygroscopicity

  • Lyophilization : Freeze-drying under vacuum (0.05 mbar, -50°C) produces stable crystalline forms with water content <0.1%.

Mechanism of Action

The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Hydrochloride Salts
Compound Core Structure Functional Groups Pharmacological Use
Target Compound Bis-pyrazole Secondary amine, pyrazole Enzyme inhibition (inferred)
H-7 Hydrochloride Isoquinoline-piperazine Sulfonamide, tertiary amine Kinase inhibition
Amitriptyline Hydrochloride Tricyclic Tertiary amine Antidepressant
Ortho-Toluidine Hydrochloride Aromatic amine Primary amine Industrial intermediate

Research Findings

Structural Advantages: The target compound’s pyrazole rings may confer metabolic stability over isoquinoline-based inhibitors, as seen in H-series compounds .

Solubility Trends : Hydrochloride salts generally enhance water solubility, but steric effects from pyrazole substituents may moderate this compared to simpler amines .

Analytical Challenges : Polar functional groups necessitate tailored HPLC conditions, as demonstrated for gabapentin and dosulepin .

Biological Activity

N-[(2-ethylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family, recognized for its potential therapeutic applications in various fields, particularly in medicinal chemistry. This article delves into its biological activity, including its synthesis, mechanisms of action, and potential therapeutic uses, supported by relevant data and research findings.

  • Molecular Formula : C₁₁H₁₈ClN₅
  • Molecular Weight : 255.75 g/mol
  • CAS Number : 1856070-11-5

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethylpyrazole with 2,5-dimethylpyrazole-3-amine under controlled conditions. Common solvents used include dimethyl sulfoxide (DMSO), with the reaction often conducted at elevated temperatures (80–100°C) to facilitate the formation of the desired product. Purification techniques such as recrystallization or chromatography are employed to isolate the compound effectively.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that this compound can induce apoptosis in cancer cells, specifically targeting glioma cell lines. For instance, in a comparative study with other compounds, it was found that certain derivatives exhibited IC₅₀ values as low as 5.13 µM against C6 cancer cells, indicating a potent cytotoxic effect .

Antimicrobial Activity

In addition to its anticancer properties, this pyrazole derivative has demonstrated antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi, making it a candidate for further development in antimicrobial therapies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. The mechanism often involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor activities that are critical for cellular signaling and survival.

These interactions suggest that this compound could play a role in regulating various biological processes, making it a valuable candidate for drug development .

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the biological activities of pyrazole derivatives:

StudyFindings
N-(1-methylpyrazol-4-yl)methyl derivatives showed significant anticancer activity with IC₅₀ values lower than traditional chemotherapeutics.
Cytotoxicity assays indicated that certain pyrazole derivatives selectively induced apoptosis in glioma cells without affecting healthy cell lines.
A broad spectrum review highlighted the potential of pyrazoles in treating inflammatory diseases and as analgesics due to their ability to inhibit COX enzymes.

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